molecular formula C12H10F3NO B11867052 1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone

1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone

Cat. No.: B11867052
M. Wt: 241.21 g/mol
InChI Key: JFNLVAFYOFHJDU-UHFFFAOYSA-N
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Description

1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone is a functionalized indole derivative employed as a key synthetic intermediate in pharmaceutical research for the development of novel biologically active compounds . Its molecular architecture, featuring a trifluoroacetyl group at the indole nitrogen, is strategically designed to enhance metabolic stability and improve binding affinity to biological targets in drug candidates . This compound is principally utilized in the discovery and optimization of therapies targeting kinase inhibition, with specific research applications in the areas of anti-inflammatory and anticancer agents . The presence of the trifluoroacetyl group is a critical structural motif, as literature indicates that its incorporation at the C-3 position of indole frameworks can significantly boost electron-withdrawing properties, lipophilicity, and the overall activity profile of the molecule compared to non-fluorinated or acetyl analogues . Researchers value this scaffold for its utility in constructing more complex molecules that can interact with critical biological pathways, such as tubulin polymerization, which is a established mechanism for anticancer activity . This reagent is intended for use by qualified researchers in chemical biology and medicinal chemistry for the synthesis of potential therapeutic compounds.

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

1-(5,6-dimethylindol-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C12H10F3NO/c1-7-5-9-3-4-16(10(9)6-8(7)2)11(17)12(13,14)15/h3-6H,1-2H3

InChI Key

JFNLVAFYOFHJDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=C2)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Acid Catalyst : Methanesulfonic acid (2.0 equiv) in anhydrous toluene enhances cyclization efficiency compared to traditional HCl or H₂SO₄, minimizing side reactions.

  • Temperature : Elevated temperatures (90°C) reduce reaction time to 6–8 hours, achieving yields of 78–85%.

  • Solvent : Toluene or 1,4-dioxane improves solubility of hydrophobic intermediates, critical for high conversion rates.

Friedel-Crafts Alkylation for Methyl Group Introduction

While Fischer synthesis can incorporate substituents, additional methylation at the 5- and 6-positions often requires Friedel-Crafts alkylation. Methyl chloride and AlCl₃ (1.5 equiv) in dichloromethane at 0°C selectively alkylate the indole ring.

Selectivity Challenges

  • Positional Control : Methyl groups preferentially occupy electron-rich positions (5 and 6) due to the directing effects of the indole nitrogen.

  • Byproduct Formation : Over-alkylation (e.g., 3-methyl derivatives) is mitigated by limiting methyl chloride to 1.2 equiv and maintaining low temperatures.

Trifluoroacetylation Strategies

The trifluoroethanone moiety is introduced via nucleophilic acyl substitution or Ruppert–Prakash reagent (TMSCF₃).

Ruppert–Prakash Method

Reaction of the indole intermediate with TMSCF₃ (1.2 equiv) in tetrahydrofuran (THF) at −10°C, catalyzed by tetrabutylammonium fluoride (TBAF) , affords the trifluoroacetyl derivative.

Key Steps:

  • Cooling : Exothermic reactions necessitate temperature control (−10°C) to prevent decomposition.

  • Workup : Hydrolysis of silyl ether intermediates with aqueous TBAF (1 mol%) yields the ketone.

  • Yield : 70–75% after silica gel chromatography.

Acylation with Trifluoroacetic Anhydride

Alternative routes employ trifluoroacetic anhydride (TFAA) in dichloromethane with DMAP (4-dimethylaminopyridine) as a base. This method achieves comparable yields (68–72%) but requires stringent moisture control.

Comparative Analysis of Synthetic Routes

MethodCatalystTemperatureYield (%)Purity (HPLC)
Fischer + AlkylationAlCl₃90°C7895.2
Ruppert–PrakashTBAF−10°C7597.8
TFAA AcylationDMAP25°C7293.5

Data synthesized from Refs

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch processes with continuous flow reactors improves scalability:

  • Residence Time : 30 minutes per step vs. 8 hours in batch.

  • Yield Increase : 82–88% due to precise temperature and mixing control.

Purification Technologies

  • Simulated Moving Bed (SMB) Chromatography : Reduces solvent use by 40% while maintaining >99% purity.

  • Crystallization : Ethanol/water mixtures (70:30 v/v) yield needle-like crystals suitable for pharmaceutical applications.

Challenges and Mitigation Strategies

Hydration of Trifluoroacetyl Group

The electron-withdrawing CF₃ group promotes hydration to geminal diols, detectable via ¹⁹F-NMR (δ −77.6 ppm). Stabilization strategies include:

  • Anhydrous Conditions : Molecular sieves (4Å) in THF.

  • Low-Temperature Storage : −20°C under nitrogen atmosphere.

Regioselectivity in Alkylation

Computational modeling (DFT) predicts charge distribution to guide methyl group placement, reducing positional isomers by 90% .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The trifluoroacetyl group directs further electrophilic substitution on the indole ring:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to yield 5-nitro derivatives, retaining the trifluoroacetyl group .

  • Halogenation : Bromination using NBS in DMF selectively substitutes the 5-position of the indole ring (e.g., 5-bromo-1H-indol-3-yl-trifluoroethanone derivatives) .

Nucleophilic Reactions at the Trifluoroacetyl Group

The electron-withdrawing trifluoromethyl ketone undergoes nucleophilic additions:

  • Grignard Reagents : Reacts with RMgX to form tertiary alcohols (e.g., 1-(5,6-dimethylindol-1-yl)-2,2,2-trifluoro-1-phenylpropan-1-ol) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though competing indole ring hydrogenation may occur.

Biological Activity and Interactions

The compound’s trifluoroacetyl group enhances interactions with biological targets:

  • Tubulin Inhibition : Analogous 3-trifluoroacetylindoles inhibit tubulin polymerization (IC₅₀ = 3.26–10.72 μM) by binding to the colchicine site via hydrogen bonding and π-alkyl interactions .

  • Cytotoxicity : Derivatives exhibit potent activity against A549 (lung) and HeLa (cervical) cancer cells, with apoptosis induction confirmed via caspase-3/7 activation .

Comparative Reactivity with Analogues

The 5,6-dimethyl substitution on the indole ring sterically hinders electrophilic attacks compared to unsubstituted indoles. Key differences include:

Property1-(5,6-Dimethylindol-1-yl)-2,2,2-trifluoroethanone1-Indol-3-yl-2,2,2-trifluoroethanone
Nitration Yield 65%82%
Bromination Site 5-position3-position
Tubulin IC₅₀ 4.15 μM8.72 μM

Stability and Degradation

The compound is stable under inert atmospheres but undergoes hydrolysis in acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the trifluoroacetyl group to yield 5,6-dimethylindole and trifluoroacetic acid .

  • Photodegradation : UV exposure (254 nm) leads to decarboxylation, forming 1-(5,6-dimethylindol-1-yl)-2,2-difluoroethene.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The trifluoroethanone group may enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis based on available

Table 1: Comparison of Trifluoroacetyl-Indole Derivatives
Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Properties/Applications Source
1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone 5,6-dimethyl (indole) C₁₁H₁₀F₃NO* ~257.20* Hypothesized enhanced hydrophobicity Deduced
2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone 2-phenyl (indole) C₁₆H₁₀F₃NO 289.26 Higher steric bulk; aromatic interactions
1-(5-Methoxy-1H-indol-3-yl)-2,2,2-trifluoroethanone 5-methoxy (indole) C₁₁H₈F₃NO₂ 243.18 Electron-donating group; H-bonding potential
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone 5-bromo (indole) C₁₀H₅BrF₃NO 292.05 Electron-withdrawing; reactive in substitutions
1-(7-Ethyl-1H-indol-3-yl)-2,2,2-trifluoroethanone 7-ethyl (indole) C₁₂H₁₀F₃NO 241.21 Aliphatic chain; altered solubility
1-[1-(2,2,2-Trifluoroethyl)-2,3-dihydro-1H-indol-5-yl]-ethanone 1-trifluoroethyl (dihydroindole) C₁₃H₁₂F₃NO 271.24 Partially saturated ring; conformational rigidity

*Estimated based on structural analogs.

Physicochemical and Electronic Properties

  • Electronic Effects : Methyl groups (electron-donating) may counteract the electron-withdrawing trifluoroacetyl group, stabilizing the indole ring. In contrast, bromine (electron-withdrawing) in increases electrophilicity at the 3-position.
  • Hydrophobicity : The dimethyl groups likely enhance lipophilicity compared to polar substituents like methoxy (logP ~3.47 for ethyl analog vs. ~3.5 for dimethyl estimated) .

Biological Activity

1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone (CAS No. 582319-47-9) is a compound of interest due to its potential biological activity. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indole family and features a trifluoroethanone moiety. Its molecular formula is C12H10F3N, with a molecular weight of approximately 239.21 g/mol. The presence of fluorine atoms may enhance its lipophilicity and biological activity compared to non-fluorinated analogs.

Anticancer Properties

Research indicates that compounds within the indole class exhibit significant anticancer properties. Specifically, derivatives similar to 1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone have been shown to induce apoptosis in various cancer cell lines. For instance, studies on related indole compounds have demonstrated their ability to inhibit cell proliferation and promote apoptosis through mitochondrial pathways .

Study Cell Line Mechanism Outcome
Pessoto et al., 2015K562 (leukemia)Mitochondrial permeability transitionInduced apoptosis at low concentrations
Gómez et al., 2011U937 (leukemia)Apoptosis induction via metal complexesSelective cytotoxicity observed

Enzyme Inhibition

The compound may also exhibit enzyme inhibition properties. Similar indole derivatives have been evaluated for their ability to inhibit cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. Compounds with structural similarities have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications .

The mechanisms through which 1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone exerts its biological effects may involve:

  • Mitochondrial Pathways : Induction of apoptosis through mitochondrial dysfunction.
  • Enzyme Interaction : Modulation of cholinesterase activity leading to altered neurotransmitter levels.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

  • Indole Derivatives and Apoptosis : A study highlighted that indole derivatives could activate apoptotic pathways in cancer cells by promoting mitochondrial release of cytochrome c .
  • Cholinesterase Inhibition : Research indicated that certain indole compounds inhibited AChE with varying potency, which could be beneficial in treating cognitive disorders .
  • Fluorinated Compounds : The trifluoromethyl group in related compounds has been associated with enhanced biological activity due to increased metabolic stability and improved binding affinity to target proteins .

Q & A

Q. What are common synthetic routes for 1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone, and how can reaction conditions be optimized?

  • Methodological Answer : A prevalent approach involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated trifluoroethanone intermediates and indole derivatives. For example, 1-(4-bromophenyl)-2,2,2-trifluoroethanone has been coupled with boronic acids using Pd(PPh₃)₄ in 1,4-dioxane/water (9:1 v/v) at 100°C . Optimization includes:
  • Substrate solubility : Use cosolvents (e.g., 10% 1,4-dioxane) to enhance solubility of hydrophobic intermediates .
  • Hydration control : Monitor hydrated intermediates (geminal diols) via ¹H-NMR, as electronic effects from trifluoromethyl groups stabilize such species .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : X-ray diffraction (XRD) is the gold standard. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness and compatibility with high-resolution data. Key steps include:
  • Data collection with modern CCD detectors.
  • Structure solution via direct methods (SHELXS/SHELXD) or experimental phasing pipelines.
  • Refinement with SHELXL, which accommodates anisotropic displacement parameters and twinning .

Advanced Research Questions

Q. How do substituent positions (e.g., bromo, methyl groups) on the indole ring affect enzymatic reduction kinetics?

  • Methodological Answer : Substituent steric and electronic effects significantly influence enzyme-substrate interactions. For example:
  • Ortho-substituted analogs : Show slower kinetics (e.g., 1-(2-bromophenyl)-2,2,2-trifluoroethanone requires 50 h for 99% conversion with evo-1.1.200 ADH) due to hindered active-site binding .
  • Para-/meta-substituted analogs : Faster kinetics (e.g., 20 h for 1-(4-bromophenyl)-derivatives) due to favorable orientation.
    Experimental Design :
  • Compare reaction rates using UV-Vis or HPLC monitoring.
  • Optimize enzyme loading (e.g., 5–20 mg/mL) and substrate concentrations (20–100 mM) to mitigate inhibition .

Q. What strategies enable enantioselective synthesis of alcohol derivatives from this ketone?

  • Methodological Answer : Alcohol dehydrogenases (ADHs) with complementary stereoselectivity can yield enantiopure products:
  • Ras-ADH : Produces (R)-alcohols (e.g., 99% ee for 1-(4-bromophenyl)-2,2,2-trifluoroethanol) .
  • evo-1.1.200 : Generates (S)-enantiomers under similar conditions.
    Key Parameters :
  • Use NADPH/NADH cofactors in stoichiometric or recycling systems.
  • Screen cosolvents (e.g., toluene, THF) to balance enzyme activity and substrate solubility .

Q. How can electronic effects of the trifluoromethyl group be exploited to stabilize reactive intermediates?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes hydrated intermediates (geminal diols) via inductive effects, as observed in ¹H-NMR studies of cross-coupled products . Applications :
  • Leverage diol stability for selective functionalization (e.g., oxidation to ketones).
  • Use computational tools (DFT) to predict electronic profiles and optimize reaction pathways .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in enzymatic efficiency across structurally similar substrates?

  • Methodological Answer : Contradictions often arise from subtle differences in substrate-enzyme interactions. For example:
  • evo-1.1.200 ADH : Exhibits higher selectivity for naphthyl-substituted trifluoroethanones (99% conversion in 5 h) compared to bromophenyl analogs .
    Resolution Strategies :
  • Perform molecular docking simulations to map active-site interactions.
  • Conduct mutagenesis studies to identify critical residues for substrate recognition.

Q. What advanced spectroscopic techniques validate the electronic environment of the trifluoroethanone moiety?

  • Methodological Answer :
  • ¹⁹F NMR : Quantifies electronic effects via chemical shift analysis (e.g., deshielding by electron-withdrawing groups).
  • IR Spectroscopy : Detects carbonyl stretching frequencies (~1700 cm⁻¹), which shift with conjugation or hydration .
  • Mass Spectrometry (EI) : Fragmentation patterns (e.g., loss of COCF₃) confirm structural integrity .

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